Ambroxol O-glucuronide-d5
Description
Ambroxol O-glucuronide-d5 is a deuterium-labeled metabolite of ambroxol, a mucolytic and pharmacological chaperone used clinically for respiratory and neurodegenerative disorders. This compound (CAS: 1241045-91-9) is structurally characterized by the addition of a glucuronic acid moiety to the ambroxol backbone via an O-glycosidic bond, with five deuterium atoms replacing hydrogen at specific positions to enhance analytical precision . Its molecular formula is C₁₉H₂₆Br₂N₂O₇, with a molecular weight of 554.23 g/mol .
As a phase II metabolite, this compound is primarily utilized in pharmacokinetic and metabolic studies. Its deuterated form minimizes isotopic interference in mass spectrometry, making it a critical internal standard for quantifying ambroxol and its metabolites in biological matrices . The glucuronidation process, mediated by UDP-glucuronosyltransferases, enhances hydrophilicity, facilitating renal excretion and influencing the parent drug’s bioavailability .
Properties
Molecular Formula |
C₁₉H₂₁D₅Br₂N₂O₇ |
|---|---|
Molecular Weight |
559.26 |
Synonyms |
trans-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexylβ-D-glucopyranosiduronic Acid-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- This compound’s brominated structure and dual amine groups distinguish it from simpler glucuronides like benzoyl glucuronide, which lacks therapeutic activity .
- Unlike apigenin 7-glucuronide, which retains antioxidant properties from its flavonoid core , this compound is primarily a non-active metabolite used for analytical purposes .
- Bazedoxifene glucuronide’s larger size and estrogen receptor modulation contrast with ambroxol’s lysosomal targeting .
Functional Analogs: Ambroxol and Its Derivatives
This compound is pharmacologically distinct from its parent compound, ambroxol:
Key Findings :
- Ambroxol’s therapeutic effects—anti-inflammatory, autophagy restoration, and GCase stabilization—are absent in its glucuronide form, which serves solely as a metabolic byproduct .
- The deuterated glucuronide’s analytical utility contrasts with ambroxol’s clinical role in neonatal neuroprotection and Gaucher disease .
Deuterated Analogs
Comparison with other deuterated ambroxol derivatives:
Key Findings :
- This compound’s deuteration optimizes isotopic separation in mass spectrometry, reducing matrix effects compared to non-deuterated analogs .
- Unlike ambroxol-d10, which is used in broad-spectrum assays, the glucuronide-d5 variant specifically tracks phase II metabolism .
Q & A
Q. What analytical methods are recommended for quantifying Ambroxol O-glucuronide-d5 in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) with UV detection at 248 nm is widely used for quantifying ambroxol and its metabolites, validated for sensitivity and specificity in biological matrices . For deuterated analogs like this compound, tandem mass spectrometry (LC-MS/MS) is preferred due to enhanced isotopic discrimination, particularly when distinguishing endogenous metabolites from deuterated standards. Certified reference materials (CRMs) from authoritative sources (e.g., NIST or pharmaceutical secondary standards) should be used for calibration .
Q. How can researchers ensure metabolite stability during in vitro experiments with this compound?
Stability studies should include pH-controlled buffers (neutral to lysosomal pH ranges) and temperature optimization (e.g., 4°C for short-term storage, -80°C for long-term). Enzymatic degradation can be minimized using protease inhibitors or by isolating fractions enriched with lysosomal enzymes. Analytical validation via accelerated stability testing under forced degradation conditions (e.g., oxidative, thermal) is critical .
Q. What are the key considerations for designing dose-response studies in preclinical models?
Use species-specific pharmacokinetic data to determine bioavailability and half-life. For ambroxol analogs, account for tissue-specific distribution (e.g., lung vs. brain penetration) and interspecies metabolic differences. Dose escalation should align with clinically relevant concentrations, typically 1–100 μM in vitro and 10–100 mg/kg in rodent models, adjusted for deuterated analogs’ altered metabolic rates .
Advanced Research Questions
Q. How can researchers resolve contradictory data on Ambroxol’s dual roles as a GCase chaperone and serotonergic modulator?
Contradictions arise from context-dependent mechanisms:
- GCase enhancement : At neutral pH, ambroxol stabilizes GCase in the endoplasmic reticulum, confirmed by hydrogen/deuterium exchange mass spectrometry (HDX-MS) showing reduced flexibility in active-site regions .
- 5-HT3 antagonism : In vitro receptor binding assays (IC₅₀ ~10 μM) suggest off-target effects at higher concentrations. Use selective inhibitors (e.g., ondansetron) in control experiments to isolate GCase-specific outcomes . Advanced studies should employ conditional knockout models or isotopic tracing to differentiate pathways.
Q. What experimental designs are optimal for assessing this compound’s blood-brain barrier (BBB) penetration in neurodegenerative disease models?
- In vivo : Administer deuterated ambroxol via oral gavage or intraperitoneal injection in transgenic Parkinson’s models (e.g., α-synuclein-overexpressing mice). Measure cerebrospinal fluid (CSF) levels via LC-MS/MS and correlate with GCase activity assays .
- In vitro : Use BBB co-culture models (endothelial cells/astrocytes) with radiolabeled or fluorescently tagged analogs. Permeability coefficients (Papp) >1 × 10⁻⁶ cm/s indicate significant penetration .
Q. How should researchers interpret negative clinical outcomes in late-stage Gaucher disease (GD) trials with ambroxol?
Advanced GD patients exhibit irreversible organ damage, limiting therapeutic efficacy. Stratify cohorts by disease stage (e.g., spleen volume, biomarker levels). Pharmacokinetic data (e.g., serum ambroxol <50 ng/mL) may indicate poor adherence or rapid clearance. Combine with glucosylsphingosine monitoring in CSF to assess target engagement .
Methodological and Data Analysis
Q. What statistical approaches are recommended for analyzing ambroxol’s dose-dependent effects on lysosomal biomarkers?
Use mixed-effects models to account for longitudinal data variability. For non-linear responses (e.g., GCase activity vs. ambroxol concentration), apply sigmoidal curve fitting (Hill equation). Bootstrap resampling is advised for small cohorts (n < 20) to estimate confidence intervals .
Q. How can design of experiments (DoE) optimize formulation studies for ambroxol analogs?
A face-centered central composite design (FCCD) efficiently screens variables (e.g., excipient ratios, compression force). Response surface methodology (RSM) identifies optimal conditions for dissolution (e.g., >80% release in 1 hour) and mechanical strength (hardness >50 N). Validate with checkpoint batches to minimize prediction errors (<5%) .
Data Reproducibility and Standards
Q. What quality controls are essential for cross-study comparisons of ambroxol metabolites?
Q. How should conflicting thermal shift assay (TSA) results for GCase stabilization be addressed?
Discrepancies may arise from assay conditions (pH, denaturation time). Standardize protocols using wild-type GCase (0.1 mg/mL) in 20 mM HEPES (pH 7.4) with 0.5–2.0 M guanidine HCl. Include positive controls (e.g., ambroxol at 50 μM) and validate with HDX-MS to confirm structural stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
